Didemethylasterriquinone D
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Overview
Description
Didemethylasterriquinone D is a bis-indolylquinone compound that serves as a universal precursor for various bis-indolylquinones. These compounds are known for their diverse biological activities, including antiretroviral, antidiabetes, and antitumor properties . This compound is derived from fungal sources and has a unique structure that allows for various modifications, leading to different biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Didemethylasterriquinone D can be synthesized through a chemoenzymatic protocol involving the enzymes TdiA and TdiD. TdiA is a bis-indolylquinone synthetase, while TdiD is an L-tryptophan:phenylpyruvate aminotransferase . The synthesis involves the deamination of L-tryptophan to indole-3-pyruvic acid, followed by dimerization to yield this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through metabolic engineering in Escherichia coli. By constructing a synthesis pathway containing the tdiA-tdiE genes and activating it with a phosphopantetheinyl transferase gene, the strain can synthesize this compound from low-cost L-tryptophan and prenol . This method is more efficient and environmentally friendly compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Didemethylasterriquinone D undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of multiple functional groups in its structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions typically occur under mild conditions, allowing for the selective modification of the compound .
Major Products Formed: The major products formed from the reactions of this compound include various prenylated and hydroxylated derivatives . These derivatives exhibit different biological activities, making them valuable for scientific research .
Scientific Research Applications
Didemethylasterriquinone D has a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of various bis-indolylquinones with unique biological activities . In biology and medicine, it is studied for its antiretroviral, antidiabetes, and antitumor properties . Additionally, this compound
Properties
CAS No. |
78860-40-9 |
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Molecular Formula |
C22H14N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2,5-dihydroxy-3,6-bis(1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H14N2O4/c25-19-17(13-9-23-15-7-3-1-5-11(13)15)20(26)22(28)18(21(19)27)14-10-24-16-8-4-2-6-12(14)16/h1-10,23-25,28H |
InChI Key |
HNGJGZFTQRJUIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=CC=CC=C54)O |
Origin of Product |
United States |
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